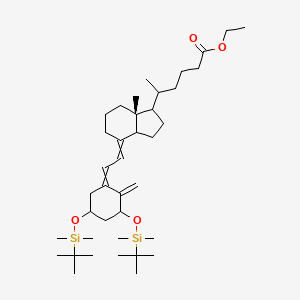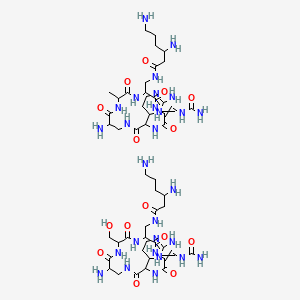
L-2-amino-3-butynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-2-amino-3-butynoic acid is an organic compound belonging to the class of L-alpha-amino acids. It is characterized by the presence of an amino group attached to the second carbon atom and a butynoic acid moiety. This compound is known for its unique structure, which includes a triple bond between the second and third carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-2-amino-3-butynoic acid can be achieved through several synthetic routes. One common method involves the ammonolysis of alpha-halogen acids, where the halogenated precursor undergoes a reaction with ammonia to form the desired amino acid . Another approach includes the reduction of butynoic acid derivatives, where the triple bond is reduced to form the amino acid . Additionally, enzymatic conversion methods have been explored, utilizing specific enzymes to catalyze the formation of this compound from suitable precursors .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis or biotechnological processes. Chemical synthesis methods typically require stringent reaction conditions, including controlled temperatures and pressures, to ensure high yields and purity . Biotechnological approaches, on the other hand, leverage genetically engineered microorganisms to produce the compound through fermentation processes. These methods offer advantages in terms of sustainability and environmental impact .
Chemical Reactions Analysis
Types of Reactions
L-2-amino-3-butynoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the triple bond in its structure makes it susceptible to addition reactions, where reagents can add across the triple bond to form new products .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce saturated amino acids. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
L-2-amino-3-butynoic acid has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of L-2-amino-3-butynoic acid involves its interaction with specific molecular targets and pathways. One known target is cysteine desulfurase, an enzyme involved in sulfur metabolism. This compound inhibits this enzyme, affecting the biosynthesis of sulfur-containing biomolecules . Additionally, it interacts with cystathionine gamma-lyase, influencing amino acid metabolism . These interactions highlight the compound’s potential as a biochemical tool and therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
L-2-amino-3-butenoic acid: Similar in structure but with a double bond instead of a triple bond.
L-2-amino-3-propynoic acid: Contains a propynoic acid moiety instead of butynoic acid.
L-2-amino-3-pentynoic acid: Features a pentynoic acid group, differing by one carbon atom.
Uniqueness
The presence of the triple bond allows for specific addition reactions that are not possible with similar compounds containing double bonds or saturated structures .
Properties
CAS No. |
73537-09-4 |
|---|---|
Molecular Formula |
C4H5NO2 |
Molecular Weight |
99.09 g/mol |
IUPAC Name |
(2S)-2-aminobut-3-ynoic acid |
InChI |
InChI=1S/C4H5NO2/c1-2-3(5)4(6)7/h1,3H,5H2,(H,6,7)/t3-/m0/s1 |
InChI Key |
DSUAJFIEKRKPEE-VKHMYHEASA-N |
Isomeric SMILES |
C#C[C@@H](C(=O)O)N |
Canonical SMILES |
C#CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B14056286.png)


